![molecular formula C16H15FN4O2 B2562368 n-[4-Fluoro-3-(prop-2-enamido)phenyl]-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2200695-40-3](/img/structure/B2562368.png)
n-[4-Fluoro-3-(prop-2-enamido)phenyl]-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl group, an enamido group, and a cyclopenta[c]pyrazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrazole core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a cyclopentanone derivative under acidic or basic conditions.
Introduction of the fluorinated phenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the enamido group: This step involves the reaction of the fluorinated phenyl derivative with an acrylamide derivative under conditions that promote the formation of the enamido group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the fluorine atom on the phenyl ring can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using halogenating agents, electrophilic substitution using electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or functionalized derivatives.
科学的研究の応用
N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling proteins. For example, it may bind to the active site of an enzyme and inhibit its activity, or it may interact with a receptor and modulate its signaling pathway. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
類似化合物との比較
N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but with an additional fluorine atom on the phenyl ring.
N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H-pyrazole-4-carboxamide: This compound lacks the cyclopenta[c] ring, making it structurally simpler.
N-[4-Fluoro-3-(prop-2-enamido)phenyl]-1H-pyrazole-3-carboxamide: This compound has a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-2-14(22)19-13-8-9(6-7-11(13)17)18-16(23)15-10-4-3-5-12(10)20-21-15/h2,6-8H,1,3-5H2,(H,18,23)(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUVLBDJOFHDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=NNC3=C2CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
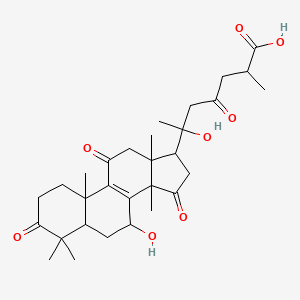
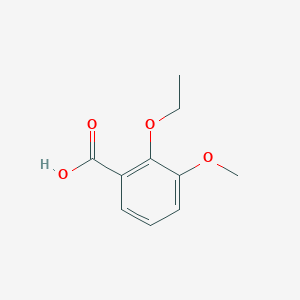
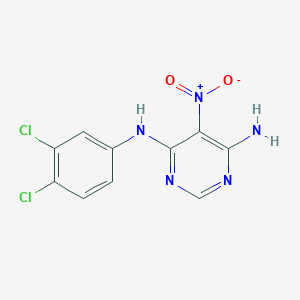
![2-(3,4-DIMETHYLPHENYL)-N-(2-ETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2562293.png)

![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)
![4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2562298.png)

![ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562302.png)
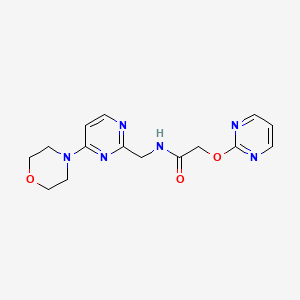
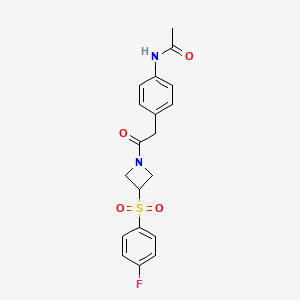
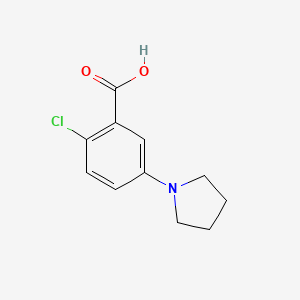
![3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B2562307.png)
![1-(5-fluoro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2562308.png)
